APN-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

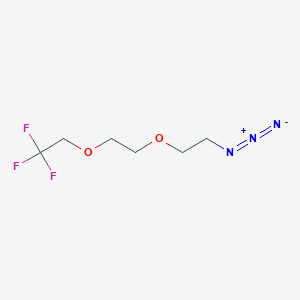

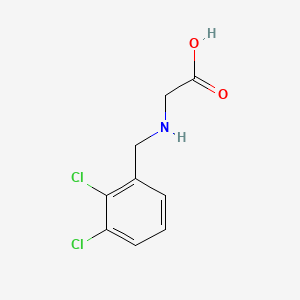

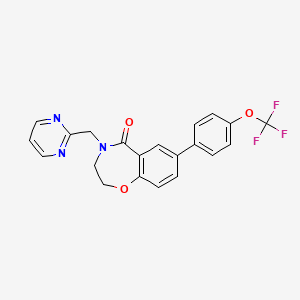

APN-amine is a bifunctional crosslinker for thiol-to-carboxyl coupling . The coupling can be performed with high selectivity in a biological medium using mild reaction conditions . The amino group readily reacts with activated carboxylic acids (e.g., NHS-esters) in basic conditions to produce stable amide bonds .

Synthesis Analysis

The synthesis of amines, such as APN-amine, involves various methods including reduction of nitriles and amides, S N 2 reactions of alkyl halides with ammonia or an alkylamine, and reductive amination of aldehydes or ketones .Molecular Structure Analysis

Amines typically have three bonds and one pair of lone pair electrons. This makes the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5° .Chemical Reactions Analysis

Amines can undergo various reactions including alkylation and acylation. Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide .Physical And Chemical Properties Analysis

APN-amine is a solid substance that is soluble in DCM, THF, DMF, and DMSO . It is stored at -20°C .科学的研究の応用

Synthesis and Material Applications : APN-amine is used in the synthesis and improvement of various materials. Augustine et al. (2014) reported that APN with amine functionalities can significantly reduce the cure initiation temperature of phthalonitrile systems and enhance thermal stability (Augustine et al., 2014). Additionally, the introduction of hydroxyl terminated poly ether ether ketone (PEEK) was found to reduce the brittleness of these materials, improving their lap shear strength.

Biomedical Applications : In the biomedical field, APN-amine derivatives are explored for their potential in controlled drug release and tissue engineering. For instance, Bhingaradiya et al. (2017) synthesized amphiphilic conetwork (APCN) gels of poly(β-amino esters) and poly(amido amine) with tunable degradability, which are useful for controlled drug release (Bhingaradiya et al., 2017).

Cancer Research : In cancer research, APN-amine derivatives have been investigated as inhibitors of aminopeptidase N (APN/CD13), a protein associated with cancer growth. Yang et al. (2009) synthesized novel chloramphenicol amine derivatives that exhibited potent inhibitory activity against APN, which could be significant in developing new cancer therapies (Yang et al., 2009).

Environmental Applications : APN-amine has also found applications in environmental science. For example, Subbaiah and Kim (2016) utilized aminated pumpkin seed powder (APSP) as an adsorbent for removing methyl orange from aqueous solutions, demonstrating its potential in water treatment processes (Subbaiah & Kim, 2016).

Sensor Technology : APN-amine derivatives are employed in the development of sensors. Li et al. (2006) developed a novel fluorescence ratiometric pH sensor using covalently immobilized piperazinyl-1,8-napthalimide and benzothioxanthene, showcasing the application of APN-amine in sensor technology (Li et al., 2006).

将来の方向性

特性

IUPAC Name |

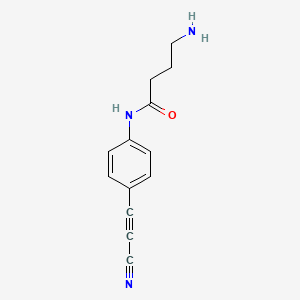

4-amino-N-[4-(2-cyanoethynyl)phenyl]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c14-9-1-3-11-5-7-12(8-6-11)16-13(17)4-2-10-15/h5-8H,2,4,10,15H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLTVJTXRTMTNBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC#N)NC(=O)CCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-(4-(2-cyanoethynyl)phenyl)butanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-pyridinyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B604903.png)

![4-oxo-N-{3-[(phenylsulfonyl)amino]propyl}-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B604907.png)

![8-hydroxy-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinoline-7,10-dione](/img/structure/B604908.png)

![[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid](/img/structure/B604921.png)